![molecular formula C15H12F3NO2S B2903276 Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034471-45-7](/img/structure/B2903276.png)
Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
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Overview
Description
“Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone” is a complex organic compound that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Attached to this furan ring is a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a trifluoromethyl group attached to a phenyl ring .
Molecular Structure Analysis
The presence of the furan and thiazolidine rings in the compound means it is likely to be planar around these rings. The aromaticity of the furan ring and the presence of the heteroatoms (oxygen in furan and nitrogen and sulfur in thiazolidine) will have significant effects on the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution. The thiazolidine ring might be involved in reactions with electrophiles or could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar functional groups and the aromatic ring might make it relatively high melting point and boiling point compared to non-aromatic compounds of similar size .Scientific Research Applications
Antifungal Applications
Furan derivatives have been found to inhibit the growth of yeast-like fungi such as Candida albicans. This suggests that compounds like Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone could potentially be used in antifungal treatments or as a starting point for developing new antifungal agents .
Cytotoxicity Studies
These compounds have also been used in cytotoxicity studies, such as MTT assays, to measure their effects against cell lines like A549. This indicates their potential use in cancer research, particularly in evaluating the cytotoxic effects of new therapeutic agents .
Chemical Transformations
The presence of multiple electrophilic and nucleophilic sites in furan-containing compounds makes them suitable for various chemical transformations. These transformations can yield diverse alicyclic or heterocyclic products, which are valuable in synthetic chemistry for creating new molecules .
Antibacterial Activity
Furan derivatives have been synthesized and studied for their antibacterial activity. For instance, nitrofurantoin analogues containing furan scaffolds have shown promise as antibacterial agents. This points to the possibility of using Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone in the design and synthesis of new antibacterial drugs .
Pharmaceuticals and Agrochemicals
Furan is a key starting material for various industries, including pharmaceuticals and agrochemicals. Its derivatives are used to produce a wide range of products in these fields, suggesting that the compound could have applications in drug development and agricultural chemicals .
Future Directions
properties
IUPAC Name |
furan-3-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2S/c16-15(17,18)12-3-1-10(2-4-12)14-19(6-8-22-14)13(20)11-5-7-21-9-11/h1-5,7,9,14H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYJACFNTNDGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone |
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